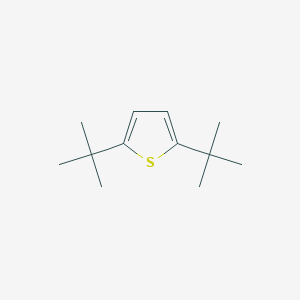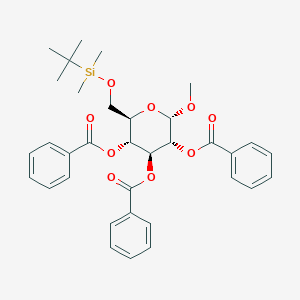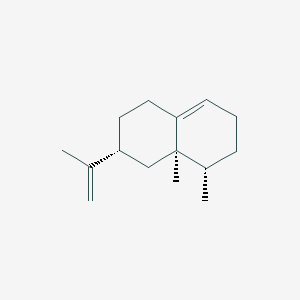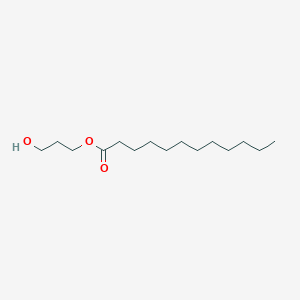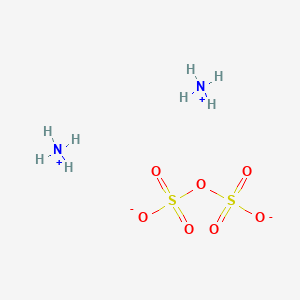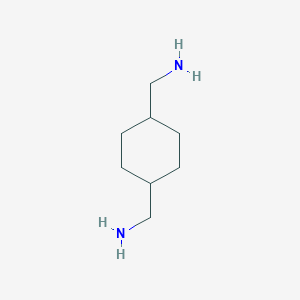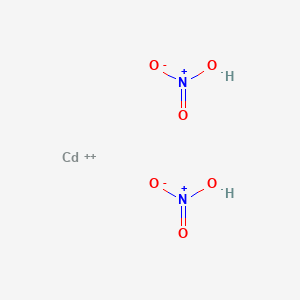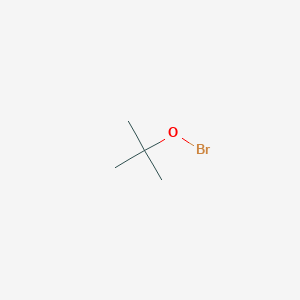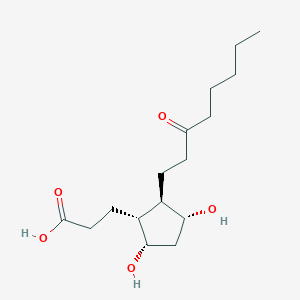![molecular formula C21H21NO B157828 Methanol, [p-(dimethylamino)phenyl]diphenyl- CAS No. 1719-05-7](/img/structure/B157828.png)
Methanol, [p-(dimethylamino)phenyl]diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanol, [p-(dimethylamino)phenyl]diphenyl-, also known as 4-(dimethylamino)benzhydrol, is an organic compound with the molecular formula C21H21NO. This compound is characterized by the presence of a benzhydrol moiety substituted with a dimethylamino group at the para position. It is a white to off-white crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, [p-(dimethylamino)phenyl]diphenyl- can be achieved through several synthetic routes. One common method involves the reduction of 4-(dimethylamino)benzophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous ethanol or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of Methanol, [p-(dimethylamino)phenyl]diphenyl- may involve the use of catalytic hydrogenation of 4-(dimethylamino)benzophenone. This process utilizes a metal catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methanol, [p-(dimethylamino)phenyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(dimethylamino)benzophenone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield secondary amines or other reduced derivatives.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ethanol or THF.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-(dimethylamino)benzophenone.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methanol, [p-(dimethylamino)phenyl]diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the manufacture of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of Methanol, [p-(dimethylamino)phenyl]diphenyl- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, the benzhydrol moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Methanol, [p-(dimethylamino)phenyl]diphenyl- can be compared with other similar compounds such as:
4-(dimethylamino)benzophenone: This compound is a precursor in the synthesis of Methanol, [p-(dimethylamino)phenyl]diphenyl- and shares similar chemical properties.
4-(dimethylamino)benzoic acid: This compound has a similar dimethylamino group but differs in its carboxylic acid functionality, leading to different chemical reactivity and applications.
4-(dimethylamino)benzaldehyde: This compound contains an aldehyde group instead of the benzhydrol moiety, resulting in distinct chemical behavior and uses.
The uniqueness of Methanol, [p-(dimethylamino)phenyl]diphenyl- lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
1719-05-7 |
|---|---|
Formule moléculaire |
C21H21NO |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
[4-(dimethylamino)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C21H21NO/c1-22(2)20-15-13-19(14-16-20)21(23,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,23H,1-2H3 |
Clé InChI |
RINGMELOOTUDIA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
melting_point |
greater than 572 °F (NTP, 1992) |
Key on ui other cas no. |
1719-05-7 |
Description physique |
D&c orange 5 zirconium lake is an orange powder. (NTP, 1992) |
Solubilité |
less than 1 mg/mL at 68° F (NTP, 1992) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


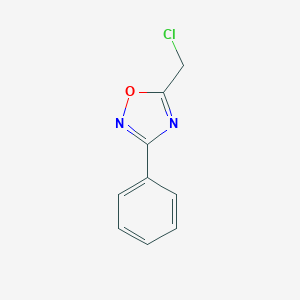
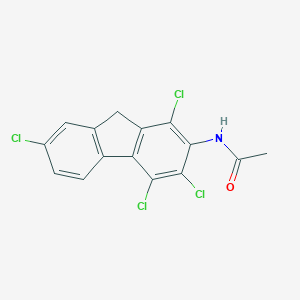
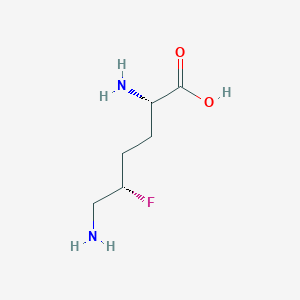
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)
